N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide is a heterocyclic compound featuring a central 2-methoxyphenyl group substituted at position 5 with an imidazo[1,2-a]pyrimidin-2-yl moiety and an N-linked phenylacetamide side chain. The 2-methoxy group on the phenyl ring may enhance solubility, while the phenylacetamide side chain contributes to lipophilicity and target-binding interactions.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-27-19-9-8-16(18-14-25-11-5-10-22-21(25)24-18)13-17(19)23-20(26)12-15-6-3-2-4-7-15/h2-11,13-14H,12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGLAOPGZQYFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyrimidine Derivatives
The imidazo[1,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation between 2-aminopyrimidine and α-haloacetophenone derivatives. For example:
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Step 1 : Reacting 2-aminopyrimidine with 2-bromoacetophenone in ethanol under reflux (80°C, 6–8 h) yields the imidazo[1,2-a]pyrimidine core.
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Step 2 : Introducing a methoxy group at the 2-position of the phenyl ring via nucleophilic aromatic substitution using methoxide ions (KOH/MeOH, 60°C, 4 h).
Key Data :
| Starting Material | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| 2-Aminopyrimidine | 2-Bromoacetophenone, EtOH, reflux | 78% | |
| 2-Methoxyphenyl intermediate | KOH/MeOH, 60°C | 85% |
Functionalization at the 5-Position
Nitration and Reduction
To introduce the amino group at the 5-position of the imidazo[1,2-a]pyrimidine:
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Nitration : Treating the core with fuming HNO₃/H₂SO₄ (0°C, 2 h) yields the 5-nitro derivative.
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Reduction : Catalytic hydrogenation (H₂/Pd-C, MeOH, 25°C, 12 h) reduces the nitro group to an amine.
Key Data :
| Step | Reagents | Temperature/Time | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 65% |
| Reduction | H₂/Pd-C | 25°C, 12 h | 92% |
Acetamide Side Chain Introduction
Acylation with 2-Phenylacetyl Chloride
The amine intermediate undergoes acylation to install the 2-phenylacetamide group:
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Reaction : Treating 5-aminoimidazo[1,2-a]pyrimidine with 2-phenylacetyl chloride in anhydrous DCM, using triethylamine (Et₃N) as a base (0°C → 25°C, 4 h).
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Workup : Purification via column chromatography (SiO₂, EtOAc/hexane 1:3) yields the final product.
Key Data :
| Amine Intermediate | Acylating Agent | Solvent/Catalyst | Yield |
|---|---|---|---|
| 5-Amino derivative | 2-Phenylacetyl chloride | DCM/Et₃N | 88% |
Alternative Routes via Multicomponent Reactions
One-Pot Synthesis Using Oxalic Acid Derivatives
A patent-derived method involves reacting 2-phenylimidazo[1,2-a]pyridine with oxalic acid monoesters:
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Step 1 : Condensation of 2-phenylimidazo[1,2-a]pyridine with ethyl oxalyl chloride in THF (−10°C, 1 h).
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Step 2 : Aminolysis with dimethylamine (25°C, 3 h) to form the acetamide.
Key Data :
| Intermediate | Reagent | Conditions | Yield |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | Ethyl oxalyl chloride | THF, −10°C | 74% |
Optimization and Scalability
Catalytic Enhancements
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FeCl₃-Catalyzed Coupling : Iron(III) chloride improves regioselectivity in the final coupling step (DMA/H₂O, 120°C, 8 h, 89% yield).
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Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min with comparable yields (82%).
Comparative Data :
| Method | Catalyst | Time | Yield |
|---|---|---|---|
| Conventional | None | 12 h | 75% |
| FeCl₃-Catalyzed | FeCl₃ | 8 h | 89% |
| Microwave | — | 0.5 h | 82% |
Purification and Characterization
Chromatographic Techniques
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HPLC : Purity >98% achieved using a C18 column (MeCN/H₂O 70:30, 1 mL/min).
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Spectroscopic Validation : ¹H NMR (DMSO- d6) shows characteristic peaks at δ 8.45 (imidazo H), 7.85 (acetamide NH), and 3.85 (OCH₃).
Challenges and Limitations
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Regioselectivity : Competing reactions at the 3- and 7-positions of imidazo[1,2-a]pyrimidine require careful control of stoichiometry.
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Solvent Sensitivity : Polar aprotic solvents (DMF, DMA) improve yields but complicate waste management.
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents such as sodium borohydride . Substitution reactions may involve halogenated compounds and bases like potassium carbonate .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
COX-2 Inhibition
Research indicates that N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide exhibits strong inhibitory effects on COX-2. This enzyme is crucial in the synthesis of prostaglandins, which mediate inflammation and pain. The inhibition of COX-2 can lead to therapeutic effects in conditions such as arthritis, cancer, and other inflammatory diseases .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of this compound against HepG2 and MDA-MB-231 cell lines, it was found to exhibit significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. The compound was noted for its ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound demonstrated that it effectively reduced inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Imidazo[1,2-b]pyridazine Derivative
The compound N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide (CAS: 946323-45-1) shares a similar acetamide backbone but differs in its heterocyclic core (imidazo[1,2-b]pyridazine vs. imidazo[1,2-a]pyrimidine) and substituents .
- Key Differences: Pyridazine (two adjacent nitrogen atoms in the six-membered ring) vs. pyrimidine (two non-adjacent nitrogens). Substitutions: The pyridazine derivative includes a 2-chloro and 6-methoxy group on the phenyl ring and a phenoxyacetamide side chain, whereas the target compound lacks chlorine and uses phenylacetamide. Molecular Weight: 408.8 g/mol (pyridazine derivative) vs.
Triazolo[1,5-a]pyrimidine and Oxazolidinyl Derivatives
- Oxadixyl’s oxazolidinyl group introduces a rigid, oxygen-containing ring, which may limit π-π interactions compared to the planar imidazo-pyrimidine system.
Substituent Effects
Stereochemical Considerations
For example, enantiomers of hexan-2-yl acetamides exhibit varied bioactivity due to spatial orientation .
Data Tables
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity; exact data unavailable in provided evidence.
Research Implications
- Agrochemical Potential: The acetamide scaffold and heterocyclic cores in the target compound align with pesticidal agents like oxadixyl and flumetsulam, suggesting possible fungicidal or herbicidal activity .
- Pharmacological Applications : Imidazo-pyrimidine derivatives are explored as kinase inhibitors; the target’s structure may interact with ATP-binding pockets or folate biosynthesis enzymes (e.g., dihydrofolate reductase).
- Optimization Strategies : Replacing chlorine (as in the pyridazine derivative) with methoxy groups could balance solubility and potency. Introducing halogen atoms or modifying the acetamide side chain may refine target selectivity .
Biological Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an imidazo[1,2-a]pyrimidine moiety attached to a methoxy-substituted phenyl group and a phenylacetamide component. Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, which contribute to its diverse biological properties.
The primary biological activity of this compound is attributed to its role as an inhibitor of cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a critical role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation and pain. By inhibiting COX-2, this compound can potentially reduce the production of pro-inflammatory mediators, leading to anti-inflammatory and analgesic effects.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit COX-2 activity effectively. The compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid into prostaglandins .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been reported to affect pathways related to the cell cycle and apoptosis in certain cancer cell lines.
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer activities, this compound has demonstrated antimicrobial properties against various bacterial strains. Preliminary studies using agar diffusion methods indicated moderate activity against Gram-positive and Gram-negative bacteria .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals that this compound possesses unique features that enhance its selectivity and potency as a COX-2 inhibitor. The following table summarizes key characteristics of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine | Benzo-imidazo-pyrimidine structure | COX-2 inhibitor |
| 4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine | Similar COX-2 inhibitory activity | High specificity for COX-2 |
This comparison highlights how the specific substitution pattern in this compound contributes to its enhanced biological activity compared to other derivatives.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Inflammation : A study involving animal models demonstrated significant reductions in inflammation markers after administration of this compound. The results suggested its potential use as an anti-inflammatory agent in clinical settings.
- Cancer Cell Line Study : In vitro assays using various cancer cell lines indicated that treatment with this compound resulted in decreased cell viability and increased apoptosis rates compared to control groups. These findings support further investigation into its use as a chemotherapeutic agent.
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of the compound against common pathogens. Results showed promising inhibition zones in agar diffusion tests, indicating potential for development as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for preparing N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide in laboratory settings?
The synthesis typically involves multi-step reactions:
- Substitution reactions : Alkaline conditions (e.g., NaOH) enable nucleophilic displacement of halogen or nitro groups on aromatic rings, as seen in analogous imidazo[1,2-a]pyrimidine syntheses .
- Condensation : Acylation of aniline intermediates with phenylacetic acid derivatives using condensing agents like DCC or EDC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions and connectivity, with imidazo[1,2-a]pyrimidine protons resonating at δ 7.5–9.0 ppm .
- IR : Carbonyl stretches (C=O) appear at ~1680–1720 cm⁻¹, while NH stretches (amide) occur near 3300 cm⁻¹ .
- Crystallography : Single-crystal X-ray diffraction resolves 3D conformation, with Hirshfeld analysis quantifying non-covalent interactions (e.g., π-π stacking) .
Q. What preliminary biological activities have been reported for imidazo[1,2-a]pyrimidine derivatives, and how are these assays designed?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ values, with apoptosis confirmed via flow cytometry .
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition measured via Ellman’s method, comparing IC₅₀ to donepezil .
Advanced Research Questions
Q. What strategies are employed to optimize the yield and purity of this compound during multi-step synthesis?
- Reaction optimization :
- Solvent selection (e.g., toluene/water for azide introduction ).
- Catalysts: Palladium-based cross-coupling (Suzuki) for aryl-aryl bonds .
- Kinetic control : Lowering reaction temperatures minimizes byproducts in nitro reduction steps .
- Purification : Gradient elution in HPLC resolves structurally similar impurities .
Q. How do molecular docking studies contribute to understanding the interaction of this compound with biological targets like enzymes or receptors?
- Docking workflows : AutoDock Vina or Schrödinger Suite predict binding poses in AChE or kinase active sites. For example, imidazo[1,2-a]pyrimidine derivatives show strong hydrogen bonding with catalytic triads (e.g., Ser203 in AChE) .
- Free energy calculations : MM-GBSA estimates binding affinity, correlating with experimental IC₅₀ values .
Q. What analytical approaches resolve contradictions in reported biological activities across different studies?
- Dose-response validation : Replicating assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Off-target profiling : Kinome-wide screening (e.g., Eurofins KinaseProfiler) identifies selectivity issues .
- Meta-analysis : Comparing IC₅₀ values across studies using statistical tools (e.g., ANOVA) to account for cell line variability .
Q. How are advanced computational methods (e.g., DFT, molecular dynamics) applied to predict the reactivity and stability of this compound?
Q. What are the challenges in scaling up the synthesis of this compound from laboratory to pilot-scale, considering reaction kinetics and purification?
- Heat management : Exothermic steps (e.g., nitro reduction) require jacketed reactors with controlled cooling .
- Continuous flow systems : Microreactors improve mixing and reduce reaction times for azide formation .
- Purification scalability : Switching from column chromatography to centrifugal partition chromatography (CPC) reduces solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
